1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride

dopamine transporter cathinone SAR reuptake inhibition

1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride (CAS 2748592-29-0), commonly known as 4-chloro-α-PHP or 4-Cl-PHP hydrochloride, is a synthetic substituted cathinone derivative categorized as an analytical reference standard. It belongs to the pyrrolidinophenone class, featuring a hexanone backbone with a pyrrolidine ring and a para-chlorophenyl substituent.

Molecular Formula C16H23Cl2NO
Molecular Weight 316.3 g/mol
CAS No. 2748592-29-0
Cat. No. B12357311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
CAS2748592-29-0
Molecular FormulaC16H23Cl2NO
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl
InChIInChI=1S/C16H22ClNO.ClH/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13;/h7-10,15H,2-6,11-12H2,1H3;1H
InChIKeyZODWTDZKMUYGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride (4-Cl-α-PHP HCl) – Reference Standard for Forensic and Pharmacological Research Procurement


1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride (CAS 2748592-29-0), commonly known as 4-chloro-α-PHP or 4-Cl-PHP hydrochloride, is a synthetic substituted cathinone derivative categorized as an analytical reference standard . It belongs to the pyrrolidinophenone class, featuring a hexanone backbone with a pyrrolidine ring and a para-chlorophenyl substituent [1]. First formally identified by forensic laboratories in 2016, this compound has been sold as a designer drug and is now subject to international control [2]. Its primary mechanism involves inhibition of monoamine transporters, particularly the dopamine transporter (DAT), consistent with other pyrovalerone-type cathinones [3].

Why 4-Cl-α-PHP Cannot Be Interchanged with Generic α-PHP or Other Pyrrolidinophenone Analogs


Within the pyrrolidinophenone class, minor structural modifications—such as para-substitution on the phenyl ring or alteration of the α-alkyl chain length—produce highly divergent transporter inhibition profiles that directly impact pharmacological potency, selectivity, and abuse liability [1]. For instance, the 4-chloro substituent on α-PHP modulates both DAT and SERT affinity in a manner distinct from the unsubstituted parent, the 4-bromo analog, and the 4-trifluoromethyl outlier [2]. Consequently, substituting 4-Cl-α-PHP with generic α-PHP or another ring-substituted analog in analytical, pharmacological, or forensic workflows yields results that are not quantitatively comparable and may lead to erroneous identification, mischaracterization of potency, or invalid cross-study comparisons [3].

Quantitative Differentiation of 4-Cl-α-PHP HCl from Closest Analogs – Head-to-Head Transporter Inhibition and Analytical Specification Data


DAT Inhibition Potency: 4-Cl-α-PHP vs. Unsubstituted α-PHP and Halogenated Analogs

In a head-to-head study using live-cell fluorescence uptake assays (APP+) at human DAT (hDAT) expressed in HEK cells, 4-Cl-α-PHP (7) demonstrated an hDAT IC50 of 184 nM, placing it within a narrow <3-fold potency range of the unsubstituted parent α-PHP (IC50 = 97 nM) and the 4-Br analog (IC50 = 127 nM), but markedly more potent than the 4-CF3 outlier (IC50 = 7,502 nM) [1][2].

dopamine transporter cathinone SAR reuptake inhibition IC50

DAT vs. SERT Selectivity: 4-Cl-α-PHP Offers a Quantifiable Intermediate Profile

At human SERT (hSERT), 4-Cl-α-PHP exhibited an IC50 of 10,110 nM, yielding a DAT/SERT selectivity ratio of 55-fold. This contrasts sharply with the unsubstituted α-PHP (>300-fold selective, SERT IC50 > 30,000 nM) and the 4-Br analog (28-fold selective, SERT IC50 = 3,613 nM), placing 4-Cl-α-PHP at an intermediate selectivity position within the halogen series [1][2].

serotonin transporter DAT/SERT selectivity polypharmacology selectivity ratio

Structural Differentiation from α-PVP: α-Alkyl Chain Extension Alters Potency and Selectivity Baseline

4-Cl-α-PHP is the one-carbon-extended homolog of 4-chloro-α-PVP. While direct comparative data for the 4-chloro-substituted pair are absent, the unsubstituted pair α-PHP (hDAT IC50 = 97 nM) and α-PVP (rat synaptosomal DAT IC50 = 17.5 nM) demonstrate that chain elongation from n-propyl to n-butyl reduces DAT potency approximately 5.5-fold [1][2]. This class-level inference suggests that 4-Cl-α-PHP likely exhibits a parallel potency offset relative to 4-chloro-α-PVP, which is relevant for forensic toxicology and SAR studies.

α-PVP chain-length homologation structure-activity relationship pyrovalerone

Analytical Reference Standard Purity: ≥98% with Validated Solubility for In Vitro Assays

The hydrochloride salt of 4-Cl-α-PHP is supplied as a crystalline solid with certified purity ≥98% (Item No. 22490) . Its measured solubility profile in standard laboratory solvents—DMF: 3 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL—provides formulation flexibility that may differ from free-base forms or other salt variants of structurally related cathinones .

analytical reference standard purity specification solubility method validation

Forensic Differentiation: Distinct Analytical Signature from Co-Eluting or Structurally Similar Cathinones

4-Cl-α-PHP was first formally differentiated from nine other synthetic cathinones, including 4-Cl-pentedrone, 4-Cl-α-EAPP, α-PiHP, and 4-F-α-PHP, via comprehensive GC-MS, LC-MS/MS, and NMR characterization [1]. Its molecular ion, fragmentation pattern, and retention time are distinct from the 4-fluoro analog (monoisotopic mass shift of +2 Da due to Cl vs. F substitution) and from the shorter-chain 4-Cl-pentedrone, enabling unambiguous identification in seized drug analysis and forensic toxicology .

forensic toxicology GC-MS analytical characterization designer drug identification

Validated Application Scenarios for 4-Cl-α-PHP HCl in Research and Forensic Procurement


Structure-Activity Relationship (SAR) Studies of Dopamine Transporter Inhibitors

4-Cl-α-PHP serves as a critical tool in SAR studies examining the impact of para-halogen substitution on DAT reuptake inhibition. Its hDAT IC50 of 184 nM and intermediate DAT/SERT selectivity ratio of 55—quantitatively distinct from the parent α-PHP (>300), 4-Br-α-PHP (28), and 4-CF3-α-PHP (0.8)—make it an essential comparator in systematic pharmacological profiling of pyrrolidinophenone derivatives [1].

Forensic Toxicology Reference Standard for Mass Spectral Library Development

The compound's certified purity (≥98%) and distinct GC-MS and LC-MS/MS fragmentation patterns, formally characterized alongside nine other synthetic cathinones in the Liu et al. (2017) study, enable its use as a certified reference material for forensic library expansion and method validation in seized drug analysis [2].

In Vitro Transporter Selectivity Profiling in Recombinant Cell Systems

With solubility data validated across DMF, DMSO, Ethanol, and PBS (pH 7.2), 4-Cl-α-PHP can be reliably formulated for live-cell fluorescence uptake assays (e.g., APP+ in HEK-hDAT/hSERT cells) to study differential monoamine transporter engagement, as demonstrated by Davies et al. (2023) [1].

Regulatory and Scheduling Research for New Psychoactive Substances (NPS)

Given its placement in U.S. Schedule I and international control lists, 4-Cl-α-PHP is a key reference compound for regulatory science studies evaluating the pharmacological basis for cathinone scheduling decisions, particularly where chain-length homologation and halogen substitution are variables of interest [3].

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